Hexedrone Hydrochloride
Description
Emergence and Proliferation of Novel Psychoactive Substances (NPS) in a Global Context
The 21st century has witnessed an unprecedented rise in the emergence and global spread of Novel Psychoactive Substances (NPS). medrxiv.orgresearchgate.net These substances are often designed as legal alternatives to controlled drugs, mimicking the effects of traditional illicit substances like cannabis, cocaine, and ecstasy. biochimicaclinica.itnih.govadf.org.au The rapid proliferation of NPS is a significant public health concern, largely due to their poorly understood mechanisms of action and potential for high toxicity. medrxiv.org The dynamic nature of the NPS market, with new compounds continually being developed to circumvent legislation, poses a substantial challenge to drug control and public health systems worldwide. medrxiv.orgbiochimicaclinica.it By December 2021, 1124 different NPS had been reported to the United Nations Office on Drugs and Crime (UNODC). medrxiv.org
The rise of the internet has facilitated the global distribution of these substances, often sold through online "smartshops". acs.org While the number of new NPS detections has seen a decrease in recent years, the market has shifted, with a notable increase in new opioids and benzodiazepines. nih.gov
Classification of Synthetic Cathinones as a Prominent NPS Group
Synthetic cathinones represent the second largest and most frequently seized group of NPS. adf.org.aumdpi.com These compounds are chemically derived from cathinone (B1664624), a naturally occurring stimulant found in the Khat plant (Catha edulis). adf.org.aumdpi.com They are β-keto analogues of amphetamine and share similar stimulant effects. mdpi.com
The basic cathinone structure allows for numerous modifications at four key positions: the aromatic ring, the alkyl side chain, and the amino group. mdpi.com This chemical versatility has led to the synthesis of a wide array of derivatives. mdpi.com Based on their structural modifications, synthetic cathinones can be broadly categorized into four subclasses:
N-alkyl cathinones
N-pyrrolidine cathinones
3,4-methylenedioxy-N-pyrrolidine cathinones
3,4-methylenedioxy-N-alkyl cathinones mdpi.com
Position of Hexedrone Hydrochloride within the Substituted Cathinone Landscape
Hexedrone is a synthetic stimulant belonging to the substituted cathinone class. wikipedia.org Structurally, it is an α-methylaminohexanophenone, distinguishing it from other cathinones by its hexyl chain and a methylamino substituent. This longer hexyl chain increases its lipophilicity compared to shorter-chain cathinones like pentylone. Hexedrone is also known by the systematic name 2-(methylamino)-1-phenylhexan-1-one hydrochloride. sigmaaldrich.com The hydrochloride salt form is common for stabilizing basic nitrogen-containing compounds.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C13H20ClNO |
|---|---|
Molecular Weight |
241.76 g/mol |
IUPAC Name |
2-(methylamino)-1-phenylhexan-1-one;hydrochloride |
InChI |
InChI=1S/C13H19NO.ClH/c1-3-4-10-12(14-2)13(15)11-8-6-5-7-9-11;/h5-9,12,14H,3-4,10H2,1-2H3;1H |
InChI Key |
YUFBJCMTGDQNBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)C1=CC=CC=C1)NC.Cl |
Origin of Product |
United States |
Chemical Synthesis and Stereochemical Considerations of Substituted Cathinones
General Synthetic Methodologies for β-Ketoamphetamine Derivatives
The synthesis of β-ketoamphetamine derivatives, such as Hexedrone, is generally a straightforward process. unodc.org These synthetic routes are well-established in chemical literature and are adaptable for creating a variety of cathinone (B1664624) analogs. researchgate.net
Common Precursor Compounds and Reaction Pathways
The most common synthetic pathway for substituted cathinones involves a two-step process starting from an appropriate arylketone. unodc.org The initial step is the α-bromination of the precursor ketone. unodc.orggriffith.edu.au For instance, the synthesis of Hexedrone begins with the bromination of 1-phenylhexan-1-one to yield 2-bromo-1-phenylhexan-1-one. This reaction is typically conducted in a solvent like dichloromethane (B109758) or chloroform, often with a catalytic amount of acetic acid, at controlled temperatures to manage exothermic side reactions.
Following the α-bromination, a nucleophilic substitution reaction is carried out with a suitable amine to produce the corresponding cathinone freebase. unodc.org In the case of Hexedrone, the intermediate α-bromoketone is reacted with methylamine. unodc.org Due to the inherent instability of the freebase form, which is prone to dimerization, cathinones are typically isolated and stabilized as hydrochloride or hydrobromide salts. wikipedia.orgunodc.org This is achieved by protonating the amine group with hydrochloric or hydrobromic acid. unodc.org
This general methodology can be adapted to synthesize a wide range of cathinone derivatives by varying the starting arylketone and the amine used in the nucleophilic substitution step. unodc.orgunodc.org
Table 1: Common Precursors and Reagents in Cathinone Synthesis
| Precursor/Reagent | Role in Synthesis | Example Compound |
| Propiophenone | Starting arylketone | Methcathinone researchgate.net |
| 1-Phenylhexan-1-one | Starting arylketone | Hexedrone |
| Bromine (Br₂) | Brominating agent for α-bromination | General cathinone synthesis mdpi.com |
| Methylamine | Nucleophilic amine | Mephedrone (B570743), Hexedrone unodc.org |
| Ethylamine | Nucleophilic amine | N-Ethylhexedrone acs.org |
| Hydrochloric Acid (HCl) | Forms stable hydrochloride salt | Hexedrone Hydrochloride |
Exploration of Alternative Synthetic Routes (e.g., Neber Rearrangement)
An alternative to the traditional α-bromination pathway is the Neber rearrangement. griffith.edu.aumdpi.com This method begins with an oxime derived from a ketone, such as 1-phenyl-1-propanone. mdpi.com The oxime is treated with a base, like sodium hydroxide, to form a 2H-azirine intermediate. mdpi.com Subsequent treatment with aqueous acid converts this intermediate into the corresponding α-aminoketone. griffith.edu.aumdpi.com
A variation of this is the modified Neber rearrangement, which utilizes quaternary hydrazones instead of oximes. griffith.edu.aumdpi.com Similar to the standard Neber rearrangement, the final step involves acid treatment to yield the α-aminoketone, which is then typically isolated as a hydrochloride salt. mdpi.com The precise mechanism of 2H-azirine formation in the Neber rearrangement is still under investigation, with several proposed pathways. mdpi.com
Enantioselective Synthesis Strategies for Chiral Cathinones
Synthetic cathinones possess a chiral center, meaning they exist as two enantiomers (mirror-image stereoisomers). nih.govsciforum.net These enantiomers can exhibit different biological and toxicological properties. nih.gov Therefore, the development of methods to obtain single enantiomers is of significant scientific interest. sciforum.netresearchgate.net
Direct Enantioselective Synthesis Approaches
Direct enantioselective synthesis aims to produce a specific enantiomer directly, which can be advantageous for large-scale production. sciforum.netmdpi.com One reported method for the enantioselective synthesis of cathinone involves the microbiological reduction of 2-azido-1-phenyl-1-propanone. acs.org Another approach involves the resolution of a precursor, such as norephedrine, followed by a series of reactions to convert it to the desired cathinone enantiomer. griffith.edu.au While effective, these methods can be complex and may still require subsequent purification to assess enantiomeric purity. mdpi.com
Enantiomeric Resolution Techniques for Stereoisomers
Enantiomeric resolution is the process of separating a racemic mixture (a 1:1 mixture of both enantiomers) into its individual, pure enantiomers. oup.com This is crucial for studying the specific effects of each stereoisomer. nih.gov
The most widely used techniques for the chiral resolution of synthetic cathinones are chromatographic methods, particularly high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs). nih.govoup.com Polysaccharide-based CSPs have proven to be particularly versatile and effective for resolving a wide range of cathinone derivatives. sciforum.netoup.com Other techniques that have been employed include:
Gas Chromatography (GC): Can be used with indirect methods that involve derivatizing the enantiomers into diastereomers, which can then be separated on a standard achiral column. sciforum.netoup.com
Capillary Electrophoresis (CE) and Capillary Electrochromatography (CEC): These are electromigration techniques that can achieve direct enantiomeric separation, often with the use of chiral selectors like cyclodextrins. nih.govsciforum.net
The choice of method depends on the specific cathinone derivative and the analytical requirements. The determination of the enantiomeric composition of a sample can also provide insights into the synthetic route used and the starting materials. nih.gov
Table 2: Enantiomeric Resolution Techniques for Cathinones
| Technique | Method Type | Principle |
| High-Performance Liquid Chromatography (HPLC) | Direct | Chiral recognition between enantiomers and a Chiral Stationary Phase (CSP). oup.com |
| Gas Chromatography (GC) | Indirect | Derivatization of enantiomers into diastereomers for separation on an achiral column. sciforum.net |
| Capillary Electrophoresis (CE) | Direct | Electrophoretic movement of enantiomers in the presence of a chiral selector. nih.gov |
| Capillary Electrochromatography (CEC) | Direct | Combines principles of HPLC and CE for chiral separation. sciforum.net |
Identification and Characterization of Synthetic Impurities and By-products in Laboratory Preparations
The analysis of seized materials often reveals the presence of impurities and by-products alongside the target synthetic cathinone. uzh.ch These can arise from incomplete reactions, side reactions, or the degradation of precursors or the final product. uzh.chresearchgate.net For example, in the synthesis of ethylone, the precursor 3',4'-methylenedioxyphenyl-1,2-propanedione has been identified as an impurity. uzh.ch
The presence of specific impurities can sometimes provide clues about the manufacturing process. uzh.ch For instance, the detection of bromine in seized cathinone samples suggests the use of the α-bromination synthetic route. uzh.ch Common analytical techniques used for the identification and characterization of these compounds and their impurities include:
Gas Chromatography-Mass Spectrometry (GC-MS) mdpi.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy mdpi.comresearchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy uzh.chresearchgate.net
High-Resolution Mass Spectrometry (HRMS) mdpi.com
Confident assignment of signals in complex mixtures often requires a combination of these techniques, including 2D NMR experiments. researchgate.net The identification of by-products is important for understanding the full chemical profile of a laboratory preparation. researchgate.net
Structure Activity Relationship Sar Studies and Pharmacological Mechanisms in in Vitro Models
Analysis of Molecular Structure Variations and their Impact on Biological Activity
Role of α-Carbon Side-Chain Length in Cathinone (B1664624) Analogues
The length of the α-carbon side-chain is a critical determinant of the pharmacological activity in the N-ethyl cathinone series. Hexedrone (N-ethylhexedrone) possesses a butyl group at this position. Research comparing a series of N-ethyl cathinones, where the α-alkyl group is systematically elongated, demonstrates a distinct relationship between chain length and potency at the dopamine (B1211576) transporter (DAT).
A 2023 study by Nadal-Gratacós et al. investigated five N-ethyl substituted cathinones: N-ethyl-cathinone (NEC; methyl), N-ethyl-buphedrone (NEB; ethyl), N-ethyl-pentedrone (NEPD; propyl), N-ethyl-hexedrone (NEH; butyl), and N-ethyl-heptedrone (NEHP; pentyl). The results showed that the potency for inhibiting dopamine uptake follows an inverted U-shaped curve. nih.govresearchgate.netresearchgate.net Potency increases as the chain extends from methyl (NEC) to propyl (NEPD). nih.govresearchgate.netresearchgate.net N-ethyl-pentedrone (NEPD) and N-ethyl-hexedrone (NEH) exhibit the most potent DAT inhibition in this series. nih.gov However, further elongation of the chain to a pentyl group (NEHP) leads to a decrease in DAT inhibition potency. nih.govresearchgate.netresearchgate.net This suggests an optimal chain length of three to four carbons for maximal activity at the dopamine transporter within this specific chemical family. nih.gov
All tested N-ethyl cathinone analogues showed minimal or no activity at the serotonin (B10506) transporter (SERT), making them highly selective for DAT. researchgate.netnih.gov
Influence of Terminal Amino Group Substitutions on Activity
The substitution on the terminal amino group also significantly modulates the pharmacological profile. N-ethylhexedrone (NEH) is the N-ethyl analogue of hexedrone (which is N-methylhexedrone). springermedizin.de This substitution is pharmacologically significant. For instance, pyrovalerone-type cathinones, which feature a pyrrolidine (B122466) ring incorporating the nitrogen atom, are known to act as potent and selective dopamine and norepinephrine (B1679862) transporter blockers. springermedizin.de The replacement of this constrained pyrrolidine ring with a secondary amine, such as the N-ethyl group in NEH, can alter the interaction with the transporter binding pocket. researchgate.net Generally, N-ethyl substitution in cathinones has been associated with potent dopamine uptake inhibition. researchgate.netresearchgate.net
Monoamine Transporter Interactions and Reuptake Inhibition Profiles
Hexedrone hydrochloride's primary mechanism of action in vitro is the inhibition of monoamine reuptake, with a pronounced selectivity for catecholamine transporters (DAT and NET) over the serotonin transporter (SERT). springermedizin.demdpi.com
Dopamine Transporter (DAT) Binding and Inhibition Kinetics
N-ethylhexedrone is a potent inhibitor of the human dopamine transporter (hDAT). mdpi.comacs.org In vitro studies using human embryonic kidney (HEK) 293 cells expressing hDAT have quantified this interaction. N-ethylhexedrone was found to inhibit dopamine uptake with a half-maximal inhibitory concentration (IC₅₀) of 0.0467 µM (46.7 nM). ecddrepository.org Another study reported a similar IC₅₀ value of 0.073 µM. nih.gov
Binding affinity studies, which measure the direct binding of the compound to the transporter, show a corresponding high affinity. The binding affinity constant (Kᵢ) for N-ethylhexedrone at hDAT has been reported as 0.171 µM and 0.121 µM in separate studies. nih.govecddrepository.org These values indicate a stronger interaction with DAT than cocaine (Kᵢ = 0.307 µM) but a slightly lower affinity than the potent pyrrolidine analogue α-PVP (Kᵢ = 0.019 µM). nih.gov The high potency and affinity for DAT are central to its pharmacological profile. regulations.gov
| Compound | DAT Uptake Inhibition IC₅₀ (µM) | DAT Binding Affinity Kᵢ (µM) |
|---|---|---|
| N-Ethyl-cathinone (NEC) | 1.440 | 1.570 |
| N-Ethyl-buphedrone (NEB) | 0.305 | 0.198 |
| N-Ethyl-pentedrone (NEPD) | 0.091 | 0.042 |
| N-Ethyl-hexedrone (NEH) | 0.073 | 0.121 |
| N-Ethyl-heptedrone (NEHP) | 0.251 | 0.107 |
| Cocaine (Reference) | 0.238 | 0.307 |
| α-PVP (Reference) | 0.124 | 0.019 |
Data sourced from Nadal-Gratacós et al., 2023. nih.gov
Serotonin Transporter (SERT) Binding and Inhibition Kinetics
In stark contrast to its potent effects at DAT, N-ethylhexedrone demonstrates very low activity at the human serotonin transporter (hSERT). nih.govacs.org Studies consistently report IC₅₀ values for serotonin uptake inhibition to be high, often greater than 100 µM, indicating weak inhibition. nih.gov One study specified an IC₅₀ value of 4.88 µM. ecddrepository.org
The binding affinity for SERT is also low, with reported Kᵢ values of 11.4 µM and 35.94 µM. nih.govecddrepository.org This minimal interaction with SERT leads to a high DAT/SERT selectivity ratio, a key feature of its pharmacological profile. acs.orgecddrepository.org For N-ethylhexedrone, this ratio has been calculated to be as high as 1457, signifying a profound preference for the dopamine transporter over the serotonin transporter. nih.gov
| Compound | SERT Uptake Inhibition IC₅₀ (µM) | SERT Binding Affinity Kᵢ (µM) | DAT/SERT Selectivity Ratio |
|---|---|---|---|
| N-Ethyl-cathinone (NEC) | >100 | >100 | 7 |
| N-Ethyl-buphedrone (NEB) | 51.20 | 90.07 | 168 |
| N-Ethyl-pentedrone (NEPD) | 76.39 | 24.64 | 844 |
| N-Ethyl-hexedrone (NEH) | >100 | 35.94 | 1457 |
| N-Ethyl-heptedrone (NEHP) | >100 | 40.58 | 426 |
| Cocaine (Reference) | 2.01 | 0.56 | 8 |
| α-PVP (Reference) | >100 | >100 | 3222 |
Data sourced from Nadal-Gratacós et al., 2023. nih.gov
Norepinephrine Transporter (NET) Interactions
N-ethylhexedrone also potently inhibits the norepinephrine transporter (NET). springermedizin.demdpi.com Its activity at NET is generally comparable to its activity at DAT, classifying it as a norepinephrine-dopamine reuptake inhibitor (NDRI). wikipedia.org Research has found that N-ethylhexedrone inhibits norepinephrine uptake with an IC₅₀ value of 0.0978 µM (97.8 nM). ecddrepository.orgwikipedia.org Its binding affinity (Kᵢ) at the human norepinephrine transporter has been measured at 1.259 µM. ecddrepository.org This potent inhibition of both DAT and NET, combined with weak SERT activity, is a pharmacological profile similar to other stimulants like pyrovalerone. springermedizin.de
| Compound | NET Uptake Inhibition IC₅₀ (µM) | NET Binding Affinity Kᵢ (µM) |
|---|---|---|
| N-Ethyl-hexedrone (NEH) | 0.0978 | 1.259 |
Data sourced from the WHO Critical Review Report, citing Eshleman et al., 2019. ecddrepository.org
Enantioselectivity in Monoamine Transporter Potency and Affinity
The study of chirality is a critical aspect of pharmacology, as enantiomers of a chiral drug can exhibit different pharmacological and toxicological properties. researchgate.net Synthetic cathinones, including hexedrone, are chiral molecules, existing as (R)- and (S)-enantiomers. researchgate.net Although research into the enantioselectivity of many synthetic cathinones is still emerging, studies on related compounds have consistently demonstrated significant differences in the potency and affinity of individual enantiomers at monoamine transporters. researchgate.netnih.gov
While specific enantioselectivity studies focusing solely on hexedrone are limited in the available scientific literature, general principles observed for the broader class of synthetic cathinones can provide valuable insights. For many cathinone derivatives, the S-enantiomer is reported to be the more biologically active form. acs.org For instance, research on the enantiomers of MDPV revealed that the S-(+)-enantiomer is significantly more potent as a reuptake inhibitor of dopamine and norepinephrine transporters. nih.gov Similarly, studies on the enantiomers of pentedrone (B609907) and methylone have shown enantioselectivity in their effects on human neuronal cells and permeability across the gastrointestinal tract in in-vitro models. nih.gov In the case of pentedrone, the S-(+)-enantiomer was found to be more cytotoxic, while the R-(−)-enantiomer showed a higher affinity for the efflux transporter MRP1. nih.gov For mephedrone (B570743) metabolites, the S-enantiomers of nor-mephedrone and 4-OH-mephedrone were more potent inhibitors at the serotonin transporter (SERT) than their corresponding R-enantiomers. nih.gov
These findings with structurally related cathinones underscore the importance of stereochemistry in their interaction with monoamine transporters. It is therefore highly probable that the enantiomers of hexedrone also exhibit differential activity at dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, which would have significant implications for its pharmacological profile. However, without direct experimental data on hexedrone's enantiomers, this remains an area requiring further investigation.
In vitro Receptor Binding Assays and Ligand Displacement Studies
In vitro receptor binding and ligand displacement assays are fundamental tools for elucidating the pharmacological mechanisms of psychoactive substances. These studies quantify the affinity of a compound for a specific receptor or transporter by measuring its ability to displace a known radiolabeled ligand. For hexedrone and its analogues, these assays have been crucial in characterizing their interactions with monoamine transporters, particularly the dopamine transporter (DAT) and the serotonin transporter (SERT). acs.orgnih.gov
Research on a series of N-ethyl-substituted cathinones, including N-ethyl-hexedrone (NEH), has provided detailed information on their binding affinities. nih.gov These studies typically utilize human embryonic kidney (HEK-293) cells that are genetically modified to express human monoamine transporters (hDAT and hSERT). acs.orgnih.gov The binding affinity is determined by incubating membranes from these cells with a specific radioligand and varying concentrations of the test compound. nih.gov For the dopamine transporter, [³H]WIN 35,428 is a commonly used radioligand, while [³H]imipramine is often used for the serotonin transporter. acs.orgnih.gov The resulting data are used to calculate the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
Studies on N-ethyl-hexedrone (NEH) and related analogues demonstrate a high affinity for the dopamine transporter. nih.gov For instance, one study reported a Ki value of 0.171 µM for N-ethylhexedrone at the human dopamine transporter. ecddrepository.org In a comparative study of N-ethyl cathinone analogues, increasing the length of the α-carbon side chain from a methyl group (N-ethyl-cathinone, NEC) to a butyl group (N-ethyl-hexedrone, NEH) generally resulted in a higher affinity for DAT. nih.govurl.edu All tested N-ethyl cathinones, including NEH, showed a significantly lower affinity for the serotonin transporter, indicating a high degree of selectivity for DAT over SERT. acs.orgnih.gov This DAT/SERT selectivity is a key characteristic of many psychostimulant cathinones. acs.org
The table below summarizes the binding affinities (Ki) and uptake inhibition potencies (IC50) for N-ethyl-hexedrone (NEH) and related compounds from a key structure-activity relationship study.
Table 1: In vitro Monoamine Transporter Inhibition and Binding Affinities
| Compound | DAT IC₅₀ (µM) | SERT IC₅₀ (µM) | DAT Kᵢ (µM) | SERT Kᵢ (µM) | DAT/SERT Inhibition Ratio |
|---|---|---|---|---|---|
| N-ethyl-hexedrone (NEH) | 0.18 | 32.22 | 0.22 | 22.46 | 179 |
| N-ethyl-pentedrone (NEPD) | 0.15 | 29.81 | 0.17 | 15.65 | 199 |
| N-ethyl-buphedrone (NEB) | 0.65 | >100 | 0.73 | >100 | >154 |
| N-ethyl-cathinone (NEC) | 1.83 | >100 | 2.19 | >100 | >55 |
| α-PVP | 0.02 | 19.33 | 0.03 | 12.35 | 967 |
| Cocaine | 0.49 | 0.70 | 0.44 | 0.38 | 1 |
Data sourced from Ríos-Rodríguez et al. (2023). nih.govresearchgate.net
These ligand displacement studies confirm that N-ethyl-hexedrone is a potent and selective dopamine reuptake inhibitor, a pharmacological action consistent with its classification as a psychostimulant. nih.govwikipedia.org The relatively weak interaction with the serotonin transporter is a distinguishing feature compared to other substances like cocaine, which shows more balanced activity at both DAT and SERT. nih.gov
Metabolism and Biotransformation Pathways of Substituted Cathinones
Identification of Phase I Metabolic Transformations
Phase I metabolism of substituted cathinones introduces or exposes functional groups, typically increasing the polarity of the molecule. For hexedrone, the primary Phase I pathways include N-dealkylation, reduction of the β-keto group, and hydroxylation. frontiersin.orgwww.gov.uk
N-Dealkylation Mechanisms
N-dealkylation is a principal metabolic pathway for N-alkylated cathinone (B1664624) derivatives. www.gov.ukmdpi.com In the case of N-ethylhexedrone, this process involves the removal of the ethyl group from the nitrogen atom. wikipedia.orgpsychonautwiki.orgecddrepository.org This biotransformation results in a primary amine metabolite. d-nb.info Studies on similar cathinones have identified that cytochrome P450 enzymes, specifically CYP2C19 and CYP2D6, are often involved in N-dealkylation reactions. researchgate.net The resulting N-dealkylated metabolite of N-ethylhexedrone would be hexedrone itself. wikipedia.orgnih.gov
Carbonyl Reduction (β-Keto Group) to Corresponding Alcohols
A common metabolic route for nearly all synthetic cathinones is the reduction of the β-keto group to a secondary alcohol. frontiersin.orgmdpi.comacs.org This reaction converts the ketone functional group into a hydroxyl group, leading to the formation of alcohol metabolites. wikipedia.orglibretexts.org The reduction of the carbonyl group significantly impacts the molecule's polarity and biological activity. acs.org In the context of N-ethylhexedrone, this pathway would produce N-ethyl-dihydro-hexedrone. This transformation is catalyzed by carbonyl reductase enzymes. wikipedia.orgnumberanalytics.com
Hydroxylation of Alkyl Chains and Aromatic Rings
Hydroxylation, the addition of a hydroxyl (-OH) group, is another key Phase I transformation for substituted cathinones. frontiersin.orgnih.gov This can occur at two main sites on the hexedrone molecule: the alkyl side chain and the aromatic ring.
Alkyl Chain Hydroxylation: The n-hexyl side chain of hexedrone is susceptible to hydroxylation at various positions. This process increases the water solubility of the compound. frontiersin.org
Aromatic Ring Hydroxylation: The phenyl ring of hexedrone can also undergo hydroxylation. nih.gov This reaction is catalyzed by aromatic amino acid hydroxylases and other enzymes. nih.gov The position of hydroxylation on the aromatic ring can be influenced by the steric and electronic properties of the molecule. uu.nllibretexts.org
The table below summarizes the primary Phase I metabolic transformations of N-ethylhexedrone, the parent compound of Hexedrone Hydrochloride.
| Metabolic Pathway | Description | Resulting Metabolite Type | Key Enzymes Involved (General for Cathinones) |
| N-Dealkylation | Removal of the N-ethyl group. | Primary amine (Hexedrone) | Cytochrome P450 (e.g., CYP2C19, CYP2D6) |
| Carbonyl Reduction | Reduction of the β-keto group to a hydroxyl group. | Secondary alcohol (Dihydro-hexedrone) | Carbonyl Reductases |
| Alkyl Chain Hydroxylation | Addition of a hydroxyl group to the hexyl side chain. | Hydroxylated metabolite | Cytochrome P450 |
| Aromatic Ring Hydroxylation | Addition of a hydroxyl group to the phenyl ring. | Phenolic metabolite | Aromatic Amino Acid Hydroxylases, Cytochrome P450 |
Elucidation of Phase II Conjugation Reactions
Phase II metabolism involves the conjugation of the Phase I metabolites with endogenous molecules to further increase their water solubility and facilitate excretion. abdn.ac.ukdrughunter.comnih.gov The hydroxyl groups introduced during Phase I serve as primary sites for these conjugation reactions. mdpi.comnih.gov
Glucuronidation Pathways
Glucuronidation is a major Phase II reaction where glucuronic acid is attached to the hydroxylated metabolites of cathinones. frontiersin.orgnih.gov This process is catalyzed by UDP-glucuronosyltransferases (UGTs) and occurs mainly in the liver. wikipedia.org The resulting glucuronide conjugates are significantly more water-soluble and are readily excreted in urine. wikipedia.orgmdpi.com For hexedrone, the alcohol metabolites formed from carbonyl reduction and hydroxylation are prime substrates for glucuronidation. frontiersin.org
Sulfation Pathways
Sulfation is another important Phase II conjugation pathway for hydroxylated metabolites. nih.govmdpi.com In this reaction, a sulfonate group is transferred to the hydroxyl group, a process mediated by sulfotransferase (SULT) enzymes. drughunter.com Similar to glucuronides, sulfate (B86663) conjugates are highly water-soluble and easily eliminated from the body. mdpi.com The phenolic metabolites resulting from aromatic ring hydroxylation are particularly susceptible to sulfation.
The table below outlines the major Phase II conjugation reactions for hexedrone metabolites.
| Conjugation Reaction | Description | Substrate (Metabolite Type) | Key Enzymes Involved |
| Glucuronidation | Conjugation with glucuronic acid. | Alcohol and phenolic metabolites | UDP-glucuronosyltransferases (UGTs) |
| Sulfation | Conjugation with a sulfate group. | Alcohol and phenolic metabolites | Sulfotransferases (SULTs) |
In vitro Models for Metabolic Profiling (e.g., Hepatocyte Incubation Studies)
The metabolic fate of substituted cathinones, including this compound, is primarily investigated using in vitro models that simulate the environment of the human liver, the principal site of drug metabolism. Among these, primary human hepatocytes are considered a highly relevant experimental system because they contain a full complement of both phase I and phase II drug-metabolizing enzymes and cofactors, offering a physiologically accurate representation of hepatic metabolism. altex.orgnih.gov
Hepatocyte incubation studies are a cornerstone for metabolic profiling. nih.gov In these experiments, cryopreserved or freshly isolated hepatocytes are cultured in multi-well plates. thermofisher.com The compound of interest, such as hexedrone, is added to the culture medium, and the cells are incubated at 37°C, typically for a period ranging from a few minutes to several hours (commonly up to 4 hours). nih.govthermofisher.com During this incubation, the hepatocytes metabolize the compound. Samples of the medium and cell lysate are collected at various time points to track the disappearance of the parent drug and the formation of metabolites. thermofisher.comsolvobiotech.com This time-course analysis allows for the determination of the compound's metabolic stability and the rate of its clearance. altex.orgthermofisher.com
Besides hepatocytes, subcellular fractions of the liver, particularly human liver microsomes (HLMs), are extensively used. unife.itibict.br HLMs are vesicles of the endoplasmic reticulum that contain a high concentration of cytochrome P450 (CYP450) enzymes, which are responsible for the majority of phase I oxidative metabolic reactions. unife.it HLM incubations are effective for identifying the primary phase I metabolites and the specific CYP450 isoenzymes involved in the biotransformation of a compound. unife.itresearchgate.net For a comprehensive metabolic profile, studies may also utilize liver S9 fractions, which contain both microsomal and cytosolic enzymes, or recombinant enzymes to pinpoint the activity of a single specific enzyme. solvobiotech.comunife.it
The following table summarizes typical conditions for in vitro metabolic stability studies using hepatocytes.
Table 1: Typical Experimental Conditions for Hepatocyte Incubation Studies
| Parameter | Typical Condition | Rationale | Source(s) |
|---|---|---|---|
| Cell System | Cryopreserved or Fresh Human Hepatocytes | Retain a full complement of phase I and II metabolic enzymes, providing high physiological relevance. | altex.orgnih.govthermofisher.com |
| Cell Density | 0.5 to 1.0 million viable cells/mL | Balances metabolic activity with potential issues of non-specific binding to cellular components. | thermofisher.comsolvobiotech.com |
| Test Compound Conc. | 0.1 - 10 µM | Low concentration to ensure enzyme kinetics are not saturated and to mimic therapeutic exposure. | altex.orgsolvobiotech.com |
| Incubation Medium | Williams' Medium E or similar supplemented medium | Provides necessary nutrients to maintain hepatocyte viability and function during the experiment. | thermofisher.com |
| Incubation Temp. | 37°C | Simulates human body temperature to ensure optimal enzyme activity. | thermofisher.comsolvobiotech.com |
| Incubation Time | 0 to 4 hours | Sufficient time to observe the formation of major metabolites without significant loss of cell viability. | nih.govthermofisher.com |
| Sampling Points | Multiple time points (e.g., 0, 15, 30, 60, 120 min) | Allows for the calculation of metabolic rate (half-life) and tracking of metabolite formation over time. | thermofisher.com |
| Analysis | LC-MS/MS or LC-HRMS | Provides sensitive and specific detection and quantification of the parent compound and its metabolites. | solvobiotech.com |
Metabolite Identification and Structural Elucidation in Simulated Biological Matrices
Following incubation in in vitro systems, the identification and structural characterization of metabolites are performed using advanced analytical techniques. The primary goal is to determine the chemical modifications that the parent compound has undergone. This process is crucial for identifying stable metabolites that can serve as biomarkers of exposure in forensic and clinical toxicology. jfda-online.comresearchgate.net
The most powerful and commonly used tool for this purpose is liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), particularly configurations like liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS). jfda-online.comresearchgate.netjfda-online.com This technique separates the various compounds in the sample mixture (parent drug and metabolites) and then accurately measures their mass-to-charge ratio, allowing for the determination of their elemental composition. nih.gov By comparing the high-resolution mass spectra of potential metabolites to that of the parent drug, analysts can deduce the type of biotransformation that has occurred (e.g., hydroxylation, demethylation, reduction). nih.govresearchgate.net
For substituted cathinones, common phase I metabolic pathways include:
β-Ketone Reduction: The reduction of the ketone group to a hydroxyl group is a major metabolic pathway for many cathinones. ojp.govacs.org For the closely related compound N-ethyl-hexedrone, the primary metabolites identified in in vitro studies were products of the hydrogenation of the beta-ketone. ojp.gov
Hydroxylation: The addition of a hydroxyl group to the aromatic ring or the aliphatic side chain is another frequent reaction. unife.itacs.org
N-dealkylation: The removal of alkyl groups from the nitrogen atom is common for secondary or tertiary amine cathinones. unife.itjfda-online.com
Oxidation: Further oxidation of the aliphatic side chain can lead to the formation of aldehyde and carboxylic acid metabolites. researchgate.net
Phase II metabolism typically involves the conjugation of metabolites with endogenous molecules like glucuronic acid to increase their water solubility and facilitate excretion. jfda-online.comjfda-online.com These glucuronide conjugates are also identified using LC-HRMS. researchgate.netjfda-online.com
The structural elucidation process involves analyzing the fragmentation patterns generated within the mass spectrometer (MS/MS). By fragmenting the metabolite ions and analyzing the resulting smaller ions, researchers can piece together the molecule's structure and pinpoint the exact location of the metabolic modification. nih.govresearchgate.net
Table 2: Common Phase I Metabolic Pathways for Substituted Cathinones and Examples
| Metabolic Pathway | Description | Example Compound(s) | Source(s) |
|---|---|---|---|
| β-Ketone Reduction | The carbonyl group (C=O) is reduced to a secondary alcohol (CH-OH). | N-Ethyl-Hexedrone, 4-CEC | ojp.govacs.org |
| Hydroxylation | An -OH group is added, typically to the alkyl chain or aromatic ring. | Mexedrone, 4-MeAP | unife.itacs.org |
| N-Dealkylation | Removal of an alkyl group (e.g., methyl, ethyl) from the nitrogen atom. | Mexedrone, Dimethylone | unife.itjfda-online.com |
| Oxidative Desalkylation | Cleavage of the pyrrolidine (B122466) ring (for pyrrolidinophenone-type cathinones). | α-PHP | researchgate.net |
| Oxidation of Side Chain | Formation of aldehyde and carboxylate metabolites from the alkyl chain. | α-PHP | researchgate.net |
Chromatographic Separation Techniques
Chromatography is the cornerstone for separating hexedrone from complex matrices or from its isomers and other related compounds. Both gas and liquid chromatography have been successfully applied. nih.govbg.ac.rs
Gas Chromatography (GC) Applications
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a robust technique for the analysis of hexedrone and its analogues. nist.gov For effective analysis, derivatization is sometimes employed, although many methods analyze the compound directly. nih.govdntb.gov.ua
In a typical GC-MS method, a capillary column such as a Zebron™ Inferno™ ZB-35HT or an Agilent HP-5MS is used. cfsre.orgcfsre.orgmdpi.com The separation is achieved by applying a temperature program. For example, an oven program might start at 60-80°C, hold for a minute, and then ramp up to a final temperature of around 285-340°C. cfsre.orgcfsre.orgoup.com Helium is commonly used as the carrier gas. cfsre.orgcfsre.org Under these conditions, derivatives like N-butyl hexedrone have shown retention times of approximately 5 minutes. cfsre.org A study on N-ethyl hexedrone reported a retention time of 9.61 minutes. oup.com The development of targeted GC-MS methods has been shown to increase chromatographic separation by twofold and reduce analysis time compared to general confirmatory methods. nist.gov
Interactive Table: GC Parameters for Cathinone Analysis
Click to view GC method parameters from various studies
| Parameter | N,N-Diethyl Hexedrone Analysis cfsre.org | N-butyl Hexedrone Analysis cfsre.org | N-ethylhexedrone Analysis oup.com | Multi-Cathinone Analysis mdpi.com |
| Instrument | Agilent 5975 Series GC/MSD | Agilent 5975 Series GC/MSD | GC-MS System | Agilent 7890B GC / 7000C MS |
| Column | Zebron™ Inferno™ ZB-35HT | Zebron™ Inferno™ ZB-35HT | HP-5ms (30m x 0.25mm x 0.25µm) | Agilent HP-5MS UI (30m x 0.25mm x 0.25µm) |
| Carrier Gas | Helium (1 mL/min) | Helium (1 mL/min) | Helium | Helium (2.25 mL/min quench gas) |
| Injector Temp. | 265 °C | 265 °C | 250 °C | 270 °C (MMI) |
| Oven Program | 60°C (0.5min), ↑35°C/min to 340°C (6.5min) | 60°C (0.5min), ↑35°C/min to 340°C (6.5min) | 50°C (1min), ↑20°C/min to 200°C, ↑10°C/min to 285°C (7min) | 80°C (1min), ↑30°C/min to 160°C, ↑5°C/min to 250°C (1min) |
| Retention Time | 4.997 min | 4.998 min | 9.61 min | Not specified for Hexedrone |
Liquid Chromatography (LC) Applications
Liquid chromatography is highly effective for analyzing hexedrone, as it often avoids the need for derivatization and is suitable for heat-sensitive compounds. researchgate.net LC is typically coupled with mass spectrometry for sensitive detection. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC)
HPLC methods are widely used for the quantification of hexedrone and its metabolites in biological samples like urine. nih.gov A study detailing the metabolism of N-ethylhexedrone utilized HPLC-MS/MS for quantification. nih.gov Typical HPLC systems employ reversed-phase columns, such as a C18 column. oup.comresearchgate.net The mobile phase often consists of an aqueous component with a modifier like formic acid and an organic solvent like acetonitrile (B52724) or methanol (B129727). oup.comnih.gov Gradient elution is commonly used to achieve optimal separation. oup.com For instance, one method for N-ethylhexedrone used a mobile phase of 0.05% formic acid in water and 0.05% formic acid in acetonitrile, with a gradient program, achieving a retention time of 6.62 minutes. oup.com
Ultra-High-Performance Liquid Chromatography (UHPLC)
UHPLC offers faster analysis times and improved resolution compared to traditional HPLC. It is frequently paired with high-resolution mass spectrometry (HRMS) for the identification of novel psychoactive substances, including hexedrone derivatives. urfu.ruresearchgate.net Methods often use sub-2 µm particle columns, such as the Phenomenex Kinetex C18 (2.6 µm core-shell particles are also common), which allow for high-speed separations. cfsre.orgcfsre.org A common mobile phase combination is ammonium (B1175870) formate (B1220265) buffer and a mixture of methanol and acetonitrile. cfsre.orgcfsre.org In a UHPLC-QTOF-MS method, N,N-diethyl hexedrone was analyzed with a gradient elution, resulting in a retention time of 6.64 minutes. cfsre.org
Enantioselective Chromatographic Methods for Chiral Resolution
Synthetic cathinones, including hexedrone, are chiral molecules, meaning they exist as enantiomers (mirror-image isomers). researchgate.netresearchgate.net These enantiomers can have different biological and toxicological effects, making their separation and individual analysis important. researchgate.netdntb.gov.ua High-performance liquid chromatography using chiral stationary phases (CSPs) is the most prevalent technique for this purpose. researchgate.netmdpi.commdpi.com
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used and have proven effective for separating the enantiomers of a wide range of synthetic cathinones. mdpi.commdpi.com Another approach involves chiral ion-exchange CSPs. mdpi.com While less common for routine analysis, supercritical fluid chromatography (SFC) is another powerful technique for chiral separations, often providing faster results than HPLC. mdpi.comnih.gov Indirect methods, which involve derivatizing the enantiomers with a chiral reagent to form diastereomers that can be separated on a standard achiral column, are also an option, particularly in gas chromatography. mdpi.comsemanticscholar.org
Mass Spectrometry (MS) and Hyphenated Techniques for Structural Characterization
Mass spectrometry is an indispensable tool for the structural elucidation and confirmation of hexedrone and its analogues. It is almost always used in conjunction (hyphenated) with a chromatographic separation technique like GC or LC. researchgate.net
When using GC-MS, electron ionization (EI) is the typical ionization method. nist.govoup.com The resulting mass spectra for synthetic cathinones can sometimes be simplistic and show similarities between related compounds, which can pose an identification challenge. researchgate.netnist.gov The EI mass spectrum of N-ethylhexedrone, for example, shows characteristic fragment ions at m/z 114, 77, and 58. oup.com
For LC-based methods, electrospray ionization (ESI) is the most common technique, typically operated in positive ion mode to generate protonated molecules [M+H]+. researchgate.neturfu.ru Tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap systems, are crucial for obtaining detailed structural information and accurate mass measurements. cfsre.orgresearchgate.neturfu.ru In an LC-MS/MS analysis of N-ethylhexedrone, the precursor ion [M+H]+ at m/z 220.2 was fragmented to produce product ions at m/z 202.2 and 91.1, which are used for quantification and confirmation. oup.com High-resolution instruments provide the elemental composition of the molecule and its fragments, greatly increasing confidence in identification. urfu.ruresearchgate.net
Interactive Table: MS/MS Transitions for N-ethylhexedrone
Click to view LC-MS/MS parameters
| Compound | Precursor Ion (m/z) | Product Ions (m/z) (Quantifier in bold) | Fragmentor/Collision Energy | Source |
| N-ethylhexedrone (NEH) | 220.2 | 202.2 , 91.1 | Fragmentor: 110 V | oup.com |
| MDMA-d5 (Internal Std.) | 155.2 | 92.0 | Fragmentor: 80 V | oup.com |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a foundational technique for the analysis of volatile and thermally stable compounds like hexedrone. In forensic toxicology, GC-MS is widely used for screening and confirmation due to its robust nature and the availability of extensive spectral libraries. hpst.cz For the analysis of hexedrone and its analogs, specific GC-MS methods have been developed, often involving a derivatization step to improve chromatographic behavior and thermal stability, although this is not always required. mdpi.comojp.gov
The process typically involves injecting a prepared sample into the GC system, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the capillary column. mdpi.com As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules—commonly through electron impact (EI)—and separates the resulting ions based on their mass-to-charge ratio (m/z). mdpi.comoup.com
Key parameters in a GC-MS method include the type of capillary column, the temperature program of the oven, the carrier gas flow rate, and the mass spectrometer's scan range. For instance, a common approach for related cathinones involves an initial oven temperature hold, followed by a ramped increase to a final temperature, ensuring the separation of a wide range of compounds. oup.comd-nb.info The resulting mass spectrum, with its characteristic molecular ion and fragmentation pattern, serves as a chemical fingerprint for identification.
Table 1: Example GC-MS Parameters for Analysis of Related Cathinones
| Parameter | Value |
|---|---|
| Column Type | Agilent Technologies HP-5MS UI (30 m × 0.25 mm × 0.25 μm) |
| Injector Temperature | 270 °C |
| Injection Mode | Pulsed Splitless |
| Oven Program | Initial 50°C for 1 min, ramp to 160°C at 15°C/min, then to 250°C at 5°C/min, then to 300°C at 20°C/min, hold for 1 min |
| Carrier Gas | Helium |
| MS Ionization Mode | Electron Impact (EI, 70 eV) |
| Mass Scan Range | m/z 40–450 |
Data sourced from studies on related synthetic cathinones. mdpi.comoup.comd-nb.info
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-QTOF, LC-HRMS)
Liquid chromatography coupled with mass spectrometry offers a powerful alternative to GC-MS, particularly for compounds that are thermally labile or non-volatile. This technique separates compounds in a liquid phase before they are introduced into the mass spectrometer. Various mass analyzers can be coupled with LC, including tandem mass spectrometry (LC-MS/MS), quadrupole time-of-flight (LC-QTOF), and other high-resolution mass spectrometry (LC-HRMS) systems. nih.govresearchgate.net
LC-MS/MS methods, often utilizing a triple quadrupole mass spectrometer, are highly sensitive and selective, making them ideal for quantifying low concentrations of substances in complex biological matrices like blood and urine. oup.comnih.gov These methods typically operate in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the target analyte, enhancing specificity. nih.govnih.gov
LC-QTOF and other LC-HRMS techniques provide high mass accuracy, enabling the determination of the elemental composition of an unknown compound by measuring its exact mass. researchgate.neturfu.runih.gov This is particularly valuable in the identification of novel psychoactive substances where reference standards may not be available. The high resolving power of these instruments helps to differentiate analytes from matrix interferences. nih.govnih.gov
Table 2: Example LC-MS Parameters for Hexedrone Analog Analysis
| Parameter | Value |
|---|---|
| LC System | Agilent 1290 Infinity II UHPLC |
| Column | Ascentis Express C18 (7.5 cm x 2.1 mm; 2.7 µm) |
| Mobile Phase | A: 0.1% Formic acid in water; B: Acetonitrile |
| Gradient | Gradient elution program |
| Flow Rate | 0.3 mL/min |
| Mass Spectrometer | Agilent 6520 Accurate-Mass Q-TOF |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
Parameters are illustrative and based on methods for related compounds. urfu.ruresearchgate.net
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis
Tandem mass spectrometry (MS/MS) is a crucial tool for the structural elucidation of compounds like hexedrone. In an MS/MS experiment, a specific precursor ion (often the molecular ion, [M+H]⁺) is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. researchgate.netoak.go.kr The resulting product ion spectrum is characteristic of the precursor ion's structure and is used for definitive identification.
The fragmentation pattern of hexedrone and its analogs is influenced by their core cathinone structure. Common fragmentation pathways include cleavage of the alkyl chain, loss of the amine group, and cleavages adjacent to the carbonyl group (alpha-cleavage). libretexts.org Analyzing these fragmentation patterns allows chemists to distinguish between structurally similar compounds. researchgate.netoak.go.kr
For example, the fragmentation of N-ethylhexedrone, a close analog, shows characteristic product ions that can be used for its identification in complex samples. researchgate.net The specific fragments observed and their relative intensities provide a high degree of confidence in the identification.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement
High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to several decimal places. bioanalysis-zone.comucr.edu This capability allows for the determination of an ion's elemental formula, a powerful tool in the identification of unknown substances. nih.govnih.gov Instead of a nominal mass, HRMS provides an "exact mass," which can be compared to the theoretical exact mass calculated from the elemental composition. bioanalysis-zone.com
For hexedrone (C₁₂H₁₇NO), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated with high precision. An experimentally measured accurate mass that falls within a narrow mass tolerance (e.g., <5 ppm) of the theoretical value provides strong evidence for the presence of the compound. urfu.ru This is particularly useful in forensic contexts where novel, uncharacterized substances are frequently encountered. researchgate.netnih.gov
Table 3: Theoretical and Observed Mass for a Hexedrone Analog
| Compound | Formula | Theoretical [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) | Mass Accuracy (ppm) |
|---|---|---|---|---|
| N-butylhexedrone | C₁₆H₂₅NO | 248.2014 | 248.2013 | -1.5 |
Data for N-butylhexedrone, a structural analog of hexedrone. urfu.ru
Ion Mobility Spectrometry (IMS) for Isomer Differentiation
Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. activeradsys.commasatech.eu When coupled with mass spectrometry (IM-MS), it provides an additional dimension of separation, which can be critical for distinguishing between isomers—compounds with the same elemental formula and thus the same exact mass, but different structural arrangements. nih.govnih.gov
While HRMS alone cannot differentiate between isomers, the different shapes of isomeric ions can lead to different drift times through the IMS cell. bioanalysis-zone.comdiva-portal.org This allows for their separation prior to mass analysis. This technique has shown promise in resolving isomeric new psychoactive substances, including cathinone derivatives. nih.gov For instance, IMS can be used to differentiate between positional isomers where a substituent is located at different positions on the aromatic ring, or between stereoisomers. The separation can sometimes be enhanced by forming adducts with metal ions, which can alter the conformation of the isomers in a differential manner. diva-portal.org
Spectroscopic Techniques for Definitive Identification
While mass spectrometry techniques are powerful for detection and quantification, spectroscopic methods like Nuclear Magnetic Resonance (NMR) provide detailed structural information necessary for definitive identification, especially for new or uncharacterized substances. researchgate.neturfu.ru
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the complete chemical structure of a molecule. It is based on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13). uobasrah.edu.iqmlsu.ac.in In an NMR experiment, the sample is placed in a strong magnetic field and irradiated with radio waves, causing the nuclei to resonate at specific frequencies. These frequencies, known as chemical shifts, are highly sensitive to the local electronic environment of each nucleus. mlsu.ac.in
A ¹H NMR spectrum provides information about the number of different types of protons in a molecule, their electronic environment, and their proximity to other protons through spin-spin coupling. mlsu.ac.in A ¹³C NMR spectrum provides complementary information about the carbon skeleton of the molecule. uobasrah.edu.iq By analyzing the chemical shifts, integration (for ¹H NMR), and coupling patterns, the complete connectivity of the atoms in a molecule can be pieced together. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can further establish the connectivity between protons and carbons. researchgate.net
The identification of hexedrone and its analogs has been confirmed through detailed NMR analysis, providing unambiguous structural characterization. researchgate.netnih.gov
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| N-ethylhexedrone |
| N-butylhexedrone |
| Pentedrone (B609907) |
| α-pyrrolidinohexiophenone (α-PHP) |
| Cocaine |
| Methamphetamine |
| Amphetamine |
| Cannabinoids |
| 11-nor-9-carboxy-Δ⁹-tetrahydrocannabinol (THC-COOH) |
| 4-ethylmethcathinone (4-EMC) |
| MDPV |
| 4-CEC |
| α-PVP |
| Methylone |
| N-ethylpentylone |
| Methedrone |
| Ethylone |
| Butylone |
| Dibutylone |
| Mephedrone (B570743) |
| 4-MPD |
| 4-F-PHP |
| 4-chloro-α-pyrrolidinopropiophenone (4-Cl-PPP) |
| N-propylcathinone |
| 2,4-DMMC |
| 2,4-DMEC |
| 2,4-DMPPP |
| 4-Br-PPP |
| 5-BPDi |
| 2,4-iso-DMC |
| 4-chloro-α-PVP |
| 4-MDMC |
| MDMA |
| MDA |
| Dimethylone |
| Eutylone |
| 4-fluoroamphetamine (4-FA) |
| Isopropyl-U-47700 |
| 3,4-methylenedioxy-U-47700 |
| Fluorofuranylfentanyl |
| 2F-deschloroketamine |
| N,N-Diethyl Hexedrone |
| Cysteine |
| Benzamide |
| 4-chloromethcathinone (clephedrone, 4-CMC) |
| N-ethyl Pentedrone (NEP) |
| Hydrochlorothiazide |
| Candesartan |
| N-ethyl-buphedrone |
| N-ethyl-cathinone |
| N-ethyl-heptedrone |
| N-ethyl-pentedrone |
| Diethylpropion |
| Methcathinone |
| Diclazepam |
| Etizolam |
| Fentanyl |
| FIBF |
| ADB-FUBINACA |
| Chlorpromazine |
| Haloperidol |
| Levomepromazine |
| Olanzapine |
| Risperidone |
| Promethazine |
| Famotidine |
| Lansoprazole |
| Acetaminophen |
| Clarithromycin |
| δ-decalactone |
Infrared (IR) and Raman Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. mt.com For a vibration to be IR active, it must result in a change in the molecule's dipole moment. ksu.edu.sa In the case of cathinone derivatives, the IR spectrum is typically dominated by a strong absorption band corresponding to the carbonyl (C=O) group stretch. nih.govnih.gov For example, studies on cathinones structurally similar to hexedrone report this characteristic C=O stretching vibration at approximately 1688 cm⁻¹. nih.gov Other significant bands include those for aromatic C-C ring vibrations (around 1600 cm⁻¹) and C-H stretching from the alkyl and aromatic portions of the molecule. nih.govnih.gov
Raman spectroscopy is a complementary technique that relies on the inelastic scattering of monochromatic light, typically from a laser. ksu.edu.samt.com When photons interact with a molecule, they can induce a change in its polarizability, resulting in a Raman shift that corresponds to specific vibrational modes. mt.com While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar, homo-nuclear bonds, such as C-C bonds within the aromatic ring. ksu.edu.samt.com In the Raman spectra of cathinone derivatives, the aromatic ring vibrations often produce a more intense signal than the carbonyl group absorption, which is the opposite of what is typically observed in their IR spectra. nih.govd-nb.info
Together, IR and Raman spectroscopy are crucial tools for corroborating the structure of unknown substances, including novel psychoactive compounds. nih.govd-nb.info Gas chromatography-infrared detection (GC-IRD) is a particularly powerful hyphenated technique that combines the separation power of gas chromatography with the identification capabilities of IR spectroscopy, making it highly effective for differentiating positional and structural isomers based on their unique IR fingerprint patterns. unodc.org
Table 1: Characteristic Vibrational Frequencies for Synthetic Cathinones
| Functional Group | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Notes |
| Carbonyl (C=O) Stretch | 1681 - 1688 | 1684 - 1690 | Strong intensity in IR, weaker in Raman. nih.govnih.gov |
| Aromatic C-C Stretch | 1588 - 1605 | 1590 - 1606 | Weaker intensity in IR, strong in Raman. nih.govnih.gov |
| Amine Salt (N-H) | 2700 - 3000 | Not specified | Broad bands observed in the IR spectrum. nih.gov |
| Aliphatic/Aromatic C-H Stretch | 2700 - 3000 | Not specified | Multiple bands observed in the IR spectrum. nih.gov |
Method Validation Principles for Analytical Performance Assessment in Research Settings
The validation of analytical methods is a critical process in forensic and research laboratories to ensure that a specific method is suitable for its intended purpose. globalresearchonline.net This process establishes documented evidence that the procedure will consistently produce reliable and accurate data. globalresearchonline.net For the analysis of compounds like this compound, method validation is performed according to international guidelines, such as those from the International Council for Harmonisation (ICH). globalresearchonline.netresearchgate.net Key parameters are assessed to evaluate the analytical performance of the method. oup.com
Selectivity/Specificity: This parameter ensures that the analytical signal is unequivocally attributable to the target analyte, free from interference from other components like impurities, degradation products, or matrix components. globalresearchonline.netoup.com This is often verified by analyzing multiple blank matrix samples to check for interfering peaks at the retention time of the analyte. oup.com
Linearity and Range: Linearity demonstrates the method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. globalresearchonline.net The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity. globalresearchonline.net Linearity is typically evaluated by analyzing a series of standards and is expressed by the correlation coefficient (r or r²) of the calibration curve, which should ideally be close to 1.0. researchgate.netoup.com
Accuracy and Precision: Accuracy refers to the closeness of the test results to the true value, often determined through recovery studies by spiking a blank matrix with a known amount of the analyte. globalresearchonline.netresearchgate.net Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually evaluated at different levels: repeatability (intra-day) and intermediate precision (inter-day). globalresearchonline.netoup.com Both are typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). oup.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. oup.com The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. oup.com These are often calculated based on the signal-to-noise ratio (e.g., S/N of 3 for LOD and 10 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. researchgate.netoup.com
Robustness: This parameter assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. globalresearchonline.net Variations may include changes in mobile phase pH, flow rate, or column temperature. globalresearchonline.net
Table 2: Typical Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Description | Common Acceptance Criteria (Forensic/Research) |
| Linearity | Proportionality of signal to concentration. | Correlation coefficient (r²) ≥ 0.99. researchgate.net |
| Accuracy | Closeness to the true value. | Recovery within 80-120%. oup.com |
| Precision (Repeatability & Intermediate) | Agreement between repeated measurements. | Relative Standard Deviation (RSD) < 15-20%. oup.com |
| Limit of Quantitation (LOQ) | Lowest concentration measured with accuracy/precision. | Signal-to-Noise Ratio ≥ 10. oup.com |
| Selectivity | No interference from matrix components. | No significant peaks in blank samples at analyte retention time. oup.com |
| Robustness | Insensitivity to small method variations. | RSD of results should remain within acceptable limits after variations. globalresearchonline.net |
Challenges in Analytical Detection and Characterization of Novel Cathinones
The rapid emergence and proliferation of novel psychoactive substances (NPS), particularly synthetic cathinones, present considerable analytical challenges for forensic and research laboratories worldwide. unodc.orgresearchgate.net The sheer number of new derivatives, with over 160 individual synthetic cathinones reported by late 2019, requires the continuous development of sensitive, reliable, and reproducible analytical methods for their detection and identification. unodc.org Many of these novel compounds are not detected by routine drug screening procedures, necessitating a concerted effort to create and validate new analytical workflows. researchgate.netnih.gov These challenges are multifaceted, spanning from the inherent chemical properties of the compounds to logistical issues in obtaining analytical standards. unodc.org
Isomeric Differentiation and Discrimination of Structural Analogues
A significant challenge in cathinone analysis is the frequent appearance of structural and positional isomers. unodc.org These are compounds that share the same molecular formula but differ in the arrangement of their atoms. For instance, N,N-Diethyl Hexedrone is a structural isomer of hexedrone. Such subtle structural differences can be difficult to resolve with basic screening techniques, yet they can lead to different pharmacological and toxicological profiles. springermedizin.de
Advanced analytical techniques are often required for unambiguous differentiation. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for distinguishing between isomers by providing precise mass measurements and detailed structural information, respectively. As previously mentioned, gas chromatography-infrared detection (GC-IRD) is also highly effective, as isomers will typically produce unique infrared spectra that serve as a "fingerprint." unodc.org Furthermore, the phenomenon of polymorphism, where a single compound can exist in multiple crystalline forms, can complicate identification by Fourier-transform infrared (FTIR) spectroscopy, as different polymorphs may exhibit different spectra. unodc.org
Absence and Acquisition of Certified Reference Materials
The identification and quantification of any chemical compound rely heavily on the availability of high-purity certified reference materials (CRMs). unodc.org A CRM is a well-characterized material or substance used for calibration or quality control purposes. sigmaaldrich.com However, for newly emerging NPS like hexedrone and its analogues, CRMs are often not immediately available or are prohibitively expensive. unodc.org
This absence poses a major obstacle for laboratories. Without a CRM, the absolute confirmation of a substance's identity is challenging, and accurate quantification is nearly impossible. unodc.org Laboratories must often rely on tentative identification based on mass spectra and comparison to data from similar, known compounds. While analytical data for some cathinones are available in forensic science literature and databases, the constant introduction of new derivatives means that analytical methods must be developed and validated without the benefit of a pre-existing, certified standard. unodc.org This gap between the emergence of a new substance and the availability of its CRM creates a period of analytical uncertainty.
Matrix Effects and Sample Preparation Complexities in Diverse Matrices
Synthetic cathinones are detected in a wide variety of sample types, including seized powders, crystals, biological fluids (blood, urine, oral fluid), and even wastewater. researchgate.netnih.gov Each of these sample types, or matrices, presents its own unique set of complexities, primarily related to sample preparation and "matrix effects." nih.govnih.gov
Matrix effects occur when co-extracted components from the sample interfere with the analysis of the target analyte, typically in liquid chromatography-mass spectrometry (LC-MS). nih.gov These effects can either suppress or enhance the analyte's signal, leading to inaccurate quantification and reduced method sensitivity and reliability. nih.govresearchgate.net Biological matrices like blood and plasma are particularly complex and often require extensive cleanup procedures, such as solid-phase extraction (SPE), to remove interfering substances like proteins and phospholipids (B1166683) before analysis. nih.gov In contrast, a simpler "dilute-and-shoot" approach might be sufficient for urine samples, depending on the analytical technique used. nih.gov
The choice of sample preparation technique and the ionization source (e.g., electrospray ionization vs. atmospheric pressure chemical ionization) can significantly influence the extent of matrix effects. nih.gov Developing a robust analytical method requires careful optimization and validation of the sample preparation protocol for each specific matrix to minimize these interferences and ensure accurate, reliable results. nih.govnih.gov
Legal Status
The legal status of Hexedrone and its analogues varies significantly across different jurisdictions, reflecting diverse national approaches to controlling NPS. nih.gov In the United Kingdom, Hexedrone is classified as a Class B drug under The Misuse of Drugs Act 1971 (Amendment) Order 2010. wikipedia.org In the United States, while some structurally similar compounds like pentedrone (B609907) are Schedule I substances, Hexedrone itself is not currently scheduled at the federal level. cfsre.org However, its analogue, N-ethylhexedrone, was placed in Schedule I. wikipedia.orgspringermedizin.de
Forensic Science and Regulatory Research Challenges
The Rapid Emergence and Structural Diversity of NPS as a Challenge to Forensic Laboratories
The core of the challenge for forensic laboratories lies in the sheer number and chemical variety of NPS. nih.gov Clandestine chemists continually alter the molecular structures of existing controlled substances to create new, unregulated analogues. medwinpublishers.com This results in a dynamic and transient market where specific compounds may appear and disappear within months, only to be replaced by new, structurally similar successors. ojp.gov
This constant evolution presents several practical hurdles for forensic laboratories:
Pace of Emergence: New substances emerge on a weekly to monthly basis, making it incredibly difficult for laboratories to keep their testing scopes current. sciex.jp This rapid turnover means that by the time a laboratory develops, validates, and implements a test for a new substance, it may already be disappearing from the illicit market. ojp.gov
Structural Diversity: Synthetic cathinones are characterized by their structural diversity, often existing as constitutional and positional isomers. ojp.govresearchgate.net These slight variations can be difficult to distinguish using standard analytical techniques but may have different legal statuses, necessitating precise identification. researchgate.net This diversity is a deliberate tactic to circumvent control measures. nih.gov
Lack of Reference Materials: A primary obstacle is the unavailability or high cost of certified reference standards for newly identified NPS. nih.gov Without these standards, laboratories cannot validate their analytical methods or confirm the identity of an unknown substance found in a sample, a critical step for legal proceedings. myadlm.org
Analytical Method Deficiencies: Conventional forensic toxicology methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), may be insufficient for identifying novel compounds if those substances are not included in established detection panels. medwinpublishers.com Furthermore, some techniques, like GC-MS, can cause thermal degradation of cathinones, complicating analysis. ojp.gov Many laboratories lack the resources and time to constantly update and re-validate methods for the influx of new compounds. ojp.gov
The table below illustrates the challenges posed by the dynamic nature of the NPS market.
| Challenge | Description | Impact on Forensic Laboratories |
| Rapid Emergence | New substances appear weekly or monthly. | Difficulty in maintaining up-to-date testing protocols and reference libraries. ojp.govsciex.jp |
| Transient Nature | Compounds may only be prevalent for 3-6 months. | Validation of new tests is a race against time; substances may be obsolete by the time a test is ready. ojp.gov |
| Structural Diversity | Proliferation of analogues and isomers with minor chemical modifications. | Standard analytical methods may not differentiate between closely related compounds, which can have different legal implications. medwinpublishers.comresearchgate.net |
| Reference Standard Unavailability | Commercial suppliers cannot keep pace with the emergence of new compounds. | Inability to confirm the identity of new substances and validate analytical methods, hindering prosecution. nih.govmyadlm.org |
Strategies for Proactive Monitoring and Identification of Emerging Cathinones
To counter the rapid evolution of NPS, forensic science is shifting from a reactive to a more proactive posture. This involves developing strategies that can identify unknown substances without prior knowledge of their existence.
Key proactive strategies include:
Non-Targeted Testing: Unlike targeted analysis, which looks for specific, known drugs, non-targeted testing protocols are designed to detect any substance present in a sample. ojp.gov Techniques like high-resolution mass spectrometry (HRMS) are crucial for this approach, as they can determine the precise mass of unknown compounds, allowing for the elucidation of their chemical formulas. labmanager.com
Data Mining and Sample Mining: These workflows involve retrospectively analyzing data from past cases. ojp.gov By searching for previously unidentified peaks or trends in analytical data, laboratories can discover emerging NPS that were missed during initial targeted testing. This approach has proven valuable for the early identification of new drug trends. ojp.gov
Advanced Analytical Techniques: The use of sophisticated instrumentation is fundamental to identifying novel cathinones. cfsre.org
High-Resolution Mass Spectrometry (HRMS): Provides high mass accuracy, enabling the determination of the most probable chemical structures of new compounds and their metabolites. labmanager.comfrontiersin.org
Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR): A rapid, non-destructive screening tool that can distinguish between closely related compounds, including structural isomers. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information, which is invaluable for identifying completely novel substances for which no reference data exists. cfsre.org
Information Sharing and Early Warning Systems: Collaborative efforts are essential. Early warning systems, like the UNODC's Early Warning Advisory (EWA) on NPS, facilitate the rapid dissemination of information about newly identified substances, their distribution, and analytical data among forensic laboratories, law enforcement, and public health agencies. medwinpublishers.comlabmanager.com Web-based approaches, including the use of web crawlers to monitor drug enthusiast forums, are also being explored to identify emerging NPS discussions in real-time. herts.ac.uk
The following table summarizes modern analytical techniques used for identifying emerging cathinones.
| Technique | Principle | Application in NPS Identification |
| High-Resolution Mass Spectrometry (HRMS) | Measures mass-to-charge ratio with high precision. | Elucidates chemical formulas of unknown compounds and their metabolites. labmanager.com |
| ATR-FTIR | Measures the absorption of infrared radiation by a sample. | Rapidly screens for and distinguishes between known and unknown substances, including isomers. nih.gov |
| Nuclear Magnetic Resonance (NMR) | Exploits the magnetic properties of atomic nuclei. | Provides detailed structural characterization of novel compounds without requiring a reference standard. cfsre.org |
| LC-MS/MS | Separates compounds chromatographically before mass analysis. | Considered a gold standard for detecting controlled substances and their metabolites in biological samples. umw.edu.pl |
Research into Legal Classifications and Control Mechanisms (Generic vs. Specific Scheduling)
Legislative bodies face the challenge of creating control mechanisms that are both effective and adaptable to the fast-paced NPS market. The two primary approaches are specific scheduling and generic (or analogue) scheduling. myadlm.org
Specific Scheduling: This traditional approach involves placing individual, named substances onto a list of controlled drugs. In the United States, the Drug Enforcement Administration (DEA) uses this method to place substances into one of five schedules under the Controlled Substances Act (CSA). For example, N-ethylhexedrone (a close relative of hexedrone) was first placed under temporary Schedule I control in July 2019 and was permanently placed in Schedule I in June 2022. wikipedia.orgfederalregister.govfederalregister.gov The primary drawback of this approach is its reactive nature; a substance must be identified and its risks assessed before the lengthy scheduling process can begin. myadlm.org Clandestine chemists exploit this time lag by creating new analogues as soon as a specific compound is banned. dea.gov
Generic Scheduling (Analogue Legislation): This approach aims to control entire classes of structurally similar compounds. Instead of banning one specific molecule, the law bans any substance that is "substantially similar" in chemical structure to an already controlled substance. The United Kingdom's Psychoactive Substances Act 2016 is a broad example of this approach, while the United States uses the Federal Analogue Act. Many countries have adopted cathinone-specific "catch-all" clauses. wikipedia.org While more proactive, generic scheduling can create challenges for forensic laboratories and the legal system, as determining whether a novel compound is "substantially similar" to a controlled substance can be complex and open to interpretation. researchgate.net
The international community also plays a role. In March 2020, N-ethylhexedrone was added to Schedule II of the UN Convention on Psychotropic Substances, prompting signatory nations to implement national controls. wikipedia.orgoup.com
| Control Mechanism | Description | Advantages | Disadvantages | Example for Cathinones |
| Specific Scheduling | Placing individual, explicitly named substances under legal control. | Legally unambiguous; clear criteria for prosecution. | Slow and reactive; easily circumvented by creating new analogues. myadlm.org | Permanent placement of N-ethylhexedrone in Schedule I of the U.S. CSA. federalregister.gov |
| Generic/Analogue Scheduling | Controlling groups of compounds based on a core chemical structure. | Proactive; can control new substances without new legislation. | Can be legally ambiguous; requires complex chemical and legal interpretation. researchgate.net | The UK's cathinone (B1664624) "catch-all" clause making N-ethylhexedrone a Class B drug. wikipedia.org |
| Temporary Scheduling | A faster, provisional control measure to address imminent public health threats. | Allows for rapid response to emerging threats. | Time-limited; requires further action for permanent control. | DEA's initial temporary scheduling of N-ethylhexedrone in 2019. federalregister.gov |
Interdisciplinary Approaches in NPS Research and Response
The complexity of the NPS phenomenon necessitates a response that transcends traditional disciplinary boundaries. An effective strategy requires collaboration among various fields to create a comprehensive understanding and a multifaceted response. medwinpublishers.com
Forensic Science and Law Enforcement: This is the frontline partnership. Law enforcement agencies identify and seize new substances, providing samples to forensic laboratories. In turn, analytical results from labs provide law enforcement with the necessary evidence for prosecution and help identify new trafficking trends. medwinpublishers.com
Clinical Toxicology and Public Health: Forensic toxicologists work with medical professionals to link analytical findings in clinical cases (e.g., emergency room admissions) with specific NPS. This collaboration is crucial for understanding the real-world effects of new drugs and for issuing public health alerts. medwinpublishers.com
Academia and Government: Academic researchers often have access to advanced analytical instrumentation and can develop novel detection methods. nps.edu They collaborate with government forensic laboratories to validate these methods and research the pharmacology and toxicology of emerging substances, providing the scientific evidence needed for scheduling decisions. researchgate.net
Policymakers: An effective legal framework requires input from all stakeholders. Policymakers must understand the scientific challenges of NPS identification, the public health impacts, and law enforcement needs to craft legislation that is both robust and flexible. medwinpublishers.com
This integrated approach ensures that intelligence on new substances flows from the street to the laboratory, to public health officials, and finally to legislators, creating a more agile and informed response to the challenges posed by compounds like Hexedrone Hydrochloride.
Q & A
Q. What standardized analytical techniques are recommended for identifying Hexedrone Hydrochloride in seized materials?
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography quadrupole time-of-flight mass spectrometry (LC-QTOF) are primary methods. For GC-MS, use a Zebron™ Inferno™ ZB-35HT column (15 m × 250 µm × 0.25 µm) with helium flow at 1 mL/min, injection port at 265°C, and mass scan range of 40–550 m/z . LC-QTOF analysis employs a Phenomenex® Kinetex C18 column with gradient elution. Retention times (e.g., ~5 min for GC-MS, ~6.6 min for LC-QTOF) and spectral matching to certified reference materials (e.g., Cayman Chemical) are critical for confirmation .
Q. How should researchers handle safety protocols for this compound given its structural similarity to stimulants?
Follow OSHA standards (29 CFR 1910.120/132) for spill management and personal protective equipment (PPE). Use engineering controls (e.g., fume hoods), emergency showers, and eye wash stations. Avoid skin contact and contaminated clothing; store in sealed containers under inert conditions. Structural analogs like N-butyl Hexedrone are associated with stimulant toxicity, warranting strict exposure monitoring .
Q. What are the key structural features differentiating this compound from its analogs (e.g., N-ethylhexedrone)?
this compound is a cathinone derivative with a ketone group at the β-position and a hexyl side chain. Substitutions at the nitrogen (e.g., N-ethyl, N-butyl) alter pharmacokinetics. Use nuclear magnetic resonance (NMR) and high-resolution MS to resolve structural nuances. For example, N-butyl Hexedrone (C16H25NO, MW 247.4) shows distinct fragmentation patterns in MS/MS compared to shorter-chain analogs .
Q. What solvent systems are suitable for dissolving this compound in vitro?
Based on protocols for similar hydrochlorides, use methanol or acetonitrile for stock solutions (1–10 mg/mL) with sonication. For biological assays, dilute in phosphate-buffered saline (PBS) or culture media. Validate stability via LC-UV/MS; store aliquots at -20°C to avoid freeze-thaw degradation .
Q. How can researchers validate the purity of synthesized this compound batches?
Employ reversed-phase HPLC with UV detection (e.g., 210–254 nm). Compare against pharmacopeial standards (e.g., USP/BP methods for related hydrochlorides). Acceptance criteria include ≥95% purity, with impurities (e.g., synthetic byproducts) quantified using relative response factors. Document method validation parameters (precision, accuracy, LOD/LOQ) .
Advanced Research Questions
Q. How can conflicting chromatographic data (e.g., retention time shifts) be resolved when analyzing this compound analogs?
Calibrate instruments using internal standards (e.g deuterated analogs). Optimize gradient profiles and column temperatures to resolve co-eluting peaks. For GC-MS, consider derivatization to improve volatility. Cross-validate findings with NMR (1H/13C) and ion mobility spectrometry to confirm structural integrity .
Q. What experimental design considerations are critical for studying this compound’s neuropharmacological effects in vivo?
Use dose-response studies in rodent models, monitoring locomotor activity (open-field test) and neurotransmitter levels (microdialysis for dopamine/serotonin). Include positive controls (e.g., amphetamine) and negative controls (vehicle). Address interspecies variability by adjusting doses based on metabolic weight scaling .
Q. How do structural modifications (e.g., N-alkyl chain length) impact this compound’s receptor binding affinity?
Conduct molecular docking simulations (e.g., with monoamine transporters) and radioligand binding assays (e.g., [3H]dopamine uptake inhibition). Longer alkyl chains (e.g., N-butyl) may enhance lipophilicity and blood-brain barrier penetration, but reduce aqueous solubility. Validate findings using patch-clamp electrophysiology .
Q. What strategies mitigate regulatory challenges when researching uncontrolled this compound analogs?
Document compliance with the Controlled Substances Act (CSA) and analogue statutes. Pre-screen compounds using the DEA’s 8-factor analysis (e.g., pharmacological similarity to Schedule I substances). Collaborate with forensic labs to align methods with federal guidelines, especially for analogs like N-ethylhexedrone, which lack explicit regulation .
Q. How can researchers address discrepancies in impurity profiles between synthesized and seized this compound samples?
Perform comparative impurity mapping using LC-MS/MS and GC×GC-TOF. Identify synthetic byproducts (e.g., unreacted precursors) via high-resolution MS. Statistically analyze batch-to-batch variability using principal component analysis (PCA). Reference the FDA’s ICH Q3A/B guidelines for qualification thresholds .
Methodological Notes
- Data Contradictions : Conflicting legal classifications (e.g., uncontrolled status of N-butyl Hexedrone vs. Schedule I pentylone) necessitate interdisciplinary collaboration with legal experts .
- Advanced Instrumentation : Use triple quadrupole MS for targeted impurity quantification and QTOF for untargeted metabolomics .
- Ethical Compliance : Adhere to NIH guidelines for handling psychoactive substances, including IRB approval for human cell line studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
